- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)
95652-77-0 structure
Product Name:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numero CAS:95652-77-0
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD08275100
CID:799671
Update Time:2025-06-08
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Inchi: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- Chiave InChI: WDMMBHZPESWUCL-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Proprietà calcolate
- Massa esatta: 201.01900
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 188
- Superficie polare topologica: 48.4
Proprietà sperimentali
- Punto di fusione: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178299-1g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 1g |
$145 | 2021-08-05 | |
| Chemenu | CM178299-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$661 | 2021-08-05 | |
| Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-50mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 50mg |
60.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-200mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 200mg |
161.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-500mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 500mg |
1495.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-250mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250mg |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-100mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 100mg |
112CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 1g |
551.0CNY | 2021-08-03 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Riferimento
- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Riferimento
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Riferimento
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Riferimento
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Riferimento
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Riferimento
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Riferimento
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Riferimento
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Riferimento
- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Riferimento
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Riferimento
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Riferimento
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Riferimento
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Riferimento
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Riferimento
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 1 h, reflux; 12 h, rt
Riferimento
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Riferimento
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- Methyl 2,6-dichloronicotinate
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numero d'ordine:A858965
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:15
Prezzo ($):353.0
Email:sales@amadischem.com
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) Prodotti correlati
- 921599-93-1(3-Pyridinecarboxylic acid, 2-chloro-, 2-pyridinyl ester)
- 95652-80-5(2-Chloro-6-methoxynicotinaldehyde)
- 1246765-45-6(Methyl 6-chloro-2-ethoxynicotinate)
- 1221172-04-8(2-Chloro-6-(trifluoromethoxy)nicotinic acid)
- 959616-64-9(methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate)
- 503000-87-1(2-Chloro-6-methoxynicotinic acid)
- 106719-00-0(3,4-Pyridinedicarboxylic acid, 6-chloro-2-methoxy-, dimethyl ester)
- 106718-97-2(Ethyl 6-chloro-2-methoxynicotinate)
- 42521-10-8(methyl 2-chloro-6-methoxypyridine-4-carboxylate)
- 65515-32-4(methyl 6-chloro-2-methoxypyridine-3-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Purezza:99%
Quantità:25g
Prezzo ($):353.0